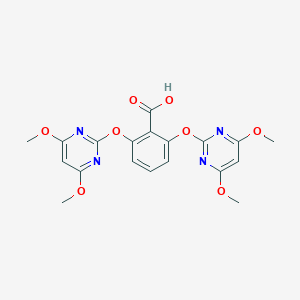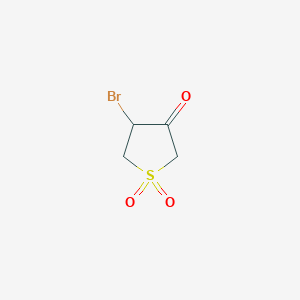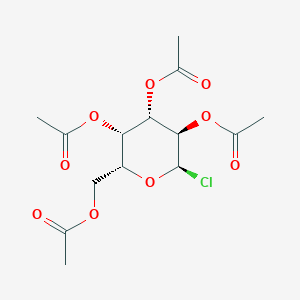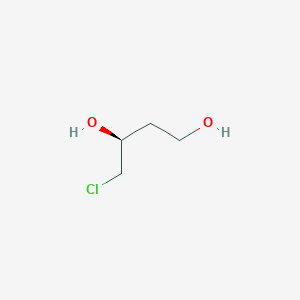
(2R)-2-(2,4-Difluorophenyl)-3-(1,2,4-triazol-1-YL)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(2,4-Difluorophenyl)-3-(1,2,4-triazol-1-YL)propane-1,2-diol, also known as fluconazole, is an antifungal medication that is used to treat various fungal infections. It belongs to the class of drugs known as triazole antifungals and works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.
Mechanism of Action
Fluconazole works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This leads to the disruption of the cell membrane and ultimately the death of the fungal cell.
Biochemical and Physiological Effects:
Fluconazole has been shown to have a high degree of selectivity for fungal cells, with minimal effects on mammalian cells. It has also been found to have a long half-life, allowing for once-daily dosing.
Advantages and Limitations for Lab Experiments
Fluconazole has several advantages for use in laboratory experiments, including its high degree of selectivity for fungal cells and its long half-life. However, it also has some limitations, such as its potential to interfere with other drugs or compounds being tested in the same experiment.
Future Directions
There are several directions for future research on (2R)-2-(2,4-Difluorophenyl)-3-(1,2,4-triazol-1-YL)propane-1,2-diol, including the development of new formulations and delivery methods, the investigation of its potential use in combination with other antifungal drugs, and the exploration of its activity against emerging fungal pathogens. Additionally, further studies are needed to better understand the mechanisms of resistance to (2R)-2-(2,4-Difluorophenyl)-3-(1,2,4-triazol-1-YL)propane-1,2-diol and to develop strategies to overcome this resistance.
Synthesis Methods
Fluconazole can be synthesized through a multistep process involving the reaction of 2,4-difluorobenzyl chloride with 1,2,4-triazole to form 2,4-difluorophenyl-1,2,4-triazole. This intermediate is then reacted with epichlorohydrin to form (2R,3S)-3-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-yl)propane-1,2-diol, which is then converted to the desired (2R)-2-(2,4-Difluorophenyl)-3-(1,2,4-triazol-1-YL)propane-1,2-diol through a process of resolution and purification.
Scientific Research Applications
Fluconazole has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal infections, including candidiasis, cryptococcosis, and aspergillosis. It has also been used in the treatment of fungal infections in immunocompromised patients, such as those with HIV/AIDS.
properties
IUPAC Name |
(2R)-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3O2/c12-8-1-2-9(10(13)3-8)11(18,5-17)4-16-7-14-6-15-16/h1-3,6-7,17-18H,4-5H2/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYVJTMKMDGJRN-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)[C@@](CN2C=NC=N2)(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(2,4-Difluorophenyl)-3-[1H-1,2,4]triazol-1-ylpropane-1,2-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone](/img/structure/B138465.png)


